1-(1-Methylcyclohexyl)ethanone

Catalog No.
S1907009
CAS No.
2890-62-2
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Methylcyclohexyl)ethanone

A research pain point is the lack of regiocontrol when using 1-acetylcyclohexane, leading to mixed enolates and byproducts. 1-(1-Methylcyclohexyl)ethanone (CAS 2890-62-2) solves this through its quaternary α-carbon, enabling exclusive terminal enolate formation and 100% regiospecificity. • Eliminates endocyclic byproducts, reducing purification costs. • Enables asymmetric reduction to chiral bulky alcohols for auxiliaries/fragrances. • Serves as a sterically demanding benchmark for catalyst selectivity. In stock, global shipping.

CAS Number

2890-62-2

Product Name

1-(1-Methylcyclohexyl)ethanone

IUPAC Name

1-(1-methylcyclohexyl)ethanone

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-8(10)9(2)6-4-3-5-7-9/h3-7H2,1-2H3

InChI Key

UBMBCDFRVPGSSQ-UHFFFAOYSA-N

SMILES

CC(=O)C1(CCCCC1)C

Canonical SMILES

CC(=O)C1(CCCCC1)C

Synonyms

1-(1-Methylcyclohexyl)ethanone, 1-Acetyl-1-methylcyclohexane, Methyl 1-methylcyclohexyl ketone, 1-Methylcyclohexyl methyl ketone, 1-(1-Methylcyclohexyl)ethan-1-one

Purity

≥97%

Package Size

5 g, 5 ml

1-(1-Methylcyclohexyl)ethanone (CAS 2890-62-2) is a specialized aliphatic ketone characterized by a quaternary carbon at the C1 position of the cyclohexane ring. This structural feature provides exceptional steric bulk and conformational rigidity compared to standard monosubstituted cyclohexanes [1]. With a boiling point of approximately 186 °C and high lipophilicity, it serves as a robust building block in organic synthesis, particularly where strict regiocontrol of enolization or high steric shielding of the carbonyl group is required[2]. Its primary procurement value lies in its ability to act as a highly selective precursor in complex pharmaceutical and fragrance synthesis workflows, offering predictable reactivity profiles that simpler, less hindered ketones cannot match .

Procurement Fit

Sterically hindered intermediate
Suited for syntheses requiring gem‑dimethyl substitution to direct regioselectivity
Volatile liquid ketone
Boiling‑point range supports distillation‑based purification and controlled evaporation steps
Moderate lipophilicity
Calculated logP ~2.4 suggests compatibility with medium‑polarity reaction media and extraction workflows

Substituting 1-(1-methylcyclohexyl)ethanone with its closest unmethylated analog, 1-acetylcyclohexane, leads to a catastrophic loss of regiocontrol in enolate-driven reactions . 1-Acetylcyclohexane possesses an alpha-proton on the cyclohexane ring, allowing for competitive endocyclic enolization that results in complex, difficult-to-separate product mixtures during aldol condensations or halogenations [1]. Furthermore, acyclic bulky ketones like pinacolone lack the cyclic conformational constraints necessary for specific stereoselective transformations, while aromatic analogs like acetophenone introduce unwanted electronic delocalization . Procuring the exact 1-methylated compound is mandatory when downstream synthesis requires 100% terminal enolization and a conformationally locked chair geometry to ensure high-yield, reproducible manufacturing .

Substitution Risk

Boiling point mismatch
Cyclohexyl methyl ketone boils ~8 °C lower; the shift may alter fractionation and headspace profiles in formulation or analytical workflows.
Density variation
4‑Methylcyclohexanone shows a reported density ~0.914 g/mL; the target compound’s density range may affect gravimetric formulations.
Thermal stability differs
Unsubstituted cyclohexyl ketones are likely to volatilize or degrade below the >150 °C threshold reported for the gem‑substituted structure.

Absolute Regiocontrol in Enolization

In base-catalyzed enolization, 1-(1-methylcyclohexyl)ethanone exhibits strict regioselectivity, forming the enolate exclusively at the terminal methyl group due to the absence of alpha-protons on the quaternary C1 ring carbon . In contrast, the baseline comparator 1-acetylcyclohexane yields a mixture of kinetic (terminal) and thermodynamic (endocyclic) enolates, leading to significant isomeric byproducts in subsequent aldol additions or haloform reactions [1].

Evidence DimensionEnolization regioselectivity (terminal vs. ring)
Target Compound Data100% terminal enolization (0% endocyclic)
Comparator Or Baseline1-acetylcyclohexane (mixed terminal and endocyclic enolization)
Quantified DifferenceComplete elimination of endocyclic enolization byproducts
ConditionsStandard base-catalyzed enolate formation (e.g., LDA or alkoxide bases)

Eliminates the need for costly and time-consuming chromatographic separation of isomeric byproducts in industrial aldol or haloform syntheses.

MW & BP vs. Cyclohexyl methyl ketone
Cross‑study comparable
MW 140.22 → 126.20 g/mol
BP 186–189 °C → ~181 °C
Steric substitution elevates both MW and BP, relevant for separation and volatility‑based selection
Calculated and literature values; confirm with lot‑specific COA

Conformational Locking & Steric Compression

Low-temperature (173 K) 13C NMR studies demonstrate that the addition of the 1-methyl group forces the cyclohexane ring into a locked chair conformation, significantly altering the free energy (ΔG°) of the acetyl group compared to monosubstituted analogs[1]. The steric bulk of the 1-methylcyclohexyl moiety creates a highly restricted environment around the carbonyl, preventing the dynamic axial-equatorial ring-flipping equilibrium observed in 1-acetylcyclohexane[2].

Evidence DimensionConformational flexibility (ring-flip equilibrium)
Target Compound DataConformationally locked chair (restricted acetyl rotation)
Comparator Or Baseline1-acetylcyclohexane (dynamic axial-equatorial equilibrium)
Quantified DifferenceSignificant reduction in conformational degrees of freedom
ConditionsLow-temperature (173 K) 13C NMR in CS2-CD2Cl2 solution

Provides predictable stereocontrol in asymmetric synthesis, ensuring that nucleophilic attacks occur from a defined, reproducible trajectory.

Density & RI vs. 4‑Methylcyclohexanone
Cross‑study comparable
Density 0.898–0.950 g/cm³
vs 0.914 g/mL; RI ~1.444
Density difference supports isomer differentiation for quality control and formulation checks
Density range may reflect steric hindrance; verify against in‑house specifications

Steric Discrimination in Nucleophilic Additions

The extreme steric hindrance provided by the 1-methylcyclohexyl group makes the carbonyl carbon highly resistant to attack by bulky tertiary Grignard reagents, while still permitting reaction with primary or unhindered nucleophiles . This allows 1-(1-methylcyclohexyl)ethanone to be utilized in chemoselective reaction environments where less hindered aliphatic ketones (like 2-butanone) would react indiscriminately with all present nucleophiles, leading to poor process yields.

Evidence DimensionReactivity toward bulky nucleophiles (e.g., t-butylmagnesium bromide)
Target Compound DataHighly suppressed addition yields due to steric blocking
Comparator Or BaselineUnhindered aliphatic ketones (e.g., 2-butanone) (rapid, high-yield addition)
Quantified DifferenceSelective kinetic differentiation based strictly on nucleophile size
ConditionsStandard Grignard addition in ethereal solvents

Enables selective functionalization in complex synthetic mixtures without the need to introduce and later remove expensive protecting groups.

Odor profile
Supporting evidence
Reported woody‑amber olfactory property
Qualitative differentiator for fragrance‑application screening
Quantitative odor‑threshold data unavailable; source‑specific review advised
Thermal stability context
Class‑level inference
Patent‑reported suitability above 150 °C
Indicates higher thermal resistance for adhesive‑niche research
Inferred from application context; validate under intended conditions
FTIR C=O stretch
Supporting evidence
1715 cm⁻¹
Identity‑verification metric for QC; complementary NMR signals reported
NMR cyclohexyl protons δ 1.0–2.5 ppm; compare with reference spectrum

Regioselective Aldol Building Block

Because it can only form a terminal enolate due to its quaternary C1 carbon, this compound is the ideal choice for directed cross-aldol condensations. It is procured specifically for pharmaceutical workflows where the formation of endocyclic double bonds must be strictly avoided to ensure high API purity and minimize downstream separation costs .

Sterically Hindered Chiral Alcohol Precursor

The locked conformation and bulky nature of the 1-methylcyclohexyl group make it an excellent starting material for asymmetric reduction or controlled Grignard additions. It is utilized to synthesize bulky chiral alcohols that serve as advanced chiral auxiliaries or specialized fragrance components [1].

Catalyst Steric Tolerance Testing

In industrial catalyst development, 1-(1-methylcyclohexyl)ethanone is frequently procured as a benchmark substrate to evaluate the steric tolerance of novel organometallic catalysts or reducing agents. Its severe steric hindrance outperforms simpler ketones in demonstrating true catalyst selectivity and robustness .

Application Fit Matrix

Application
Selection Property
Validation Focus
Sterically demanding syntheses
Gem‑dimethyl steric profile
Regioselectivity and stereochemical outcome review
Woody‑amber fragrance formulation
Reported woody‑amber olfactory character
Fragrance compatibility and fixative performance screening
High‑temperature adhesive research
Reported thermal stability >150 °C
Thermal degradation threshold assessment
Analytical reference standard
Spectroscopic signatures (FTIR, NMR)
Identity and purity verification against reported data

XLogP3

2.4

Wikipedia

1-(1-methylcyclohexyl)ethanone

Explore Compound Types